Product packaging for Derrubone(Cat. No.:CAS No. 22044-58-2)

Derrubone

Cat. No.: B10752376
CAS No.: 22044-58-2
M. Wt: 366.4 g/mol
InChI Key: FTBGFGQPUMCUSC-UHFFFAOYSA-N
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Description

Historical Context of Natural Product Discovery

Natural products have long served as a significant source for the discovery of new chemical entities with potential biological activities. The exploration of flora and fauna has yielded numerous compounds that have been investigated for their therapeutic properties. Derrubone (B1233059) is one such natural product. It was originally isolated from the Indian tree Derris robusta in 1969. wikipedia.orgnih.gov

Overview of Isoflavonoid (B1168493) Chemistry and Biological Relevance

Isoflavonoids constitute a class of naturally occurring compounds that are structurally related to flavonoids but differ in the position of a phenyl group. ontosight.ai They are commonly found in legumes and other plant species. ontosight.ai Isoflavonoids are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Their diverse biological effects have made them a subject of considerable research interest.

Significance of this compound as a Research Target

This compound, as a prenylated isoflavone (B191592), holds significance as a research target due to its identification as an inhibitor of the heat shock protein 90 (Hsp90) protein folding machinery. wikipedia.orgresearchgate.netacs.org Hsp90 is a molecular chaperone crucial for the folding and stability of numerous client proteins, many of which are involved in cellular growth, survival, and differentiation. nih.gov Dysregulation of Hsp90 and its client proteins is implicated in various diseases, particularly cancer and neurodegenerative disorders. nih.gov The discovery of this compound's inhibitory activity against Hsp90 has positioned it as a potential scaffold for the development of novel therapeutic agents. researchgate.netacs.org

Research Objectives and Scope of Review

This review aims to synthesize the available research findings specifically pertaining to this compound. The scope is strictly limited to the chemical properties, isolation sources, and reported biological activities, primarily focusing on its role as an Hsp90 inhibitor and its effects on cancer cell lines and Hsp90 client proteins. This article will not cover dosage, administration, safety, or adverse effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O6 B10752376 Derrubone CAS No. 22044-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22044-58-2

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3

InChI Key

FTBGFGQPUMCUSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C

Origin of Product

United States

Chemical Properties and Isolation

Derrubone (B1233059) is classified as a prenylated isoflavone (B191592). wikipedia.org Its chemical formula is C21H18O6, and it has a molecular weight of approximately 366.36 g/mol . wikipedia.orgtargetmol.comfda.govuni.luwikiwand.com The systematic IUPAC name is 3-(2H-1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one. wikipedia.orgwikiwand.com It is also known by synonyms such as 5,7-Dihydroxy-3',4'-methylenedioxy-6-prenylisoflavone. wikipedia.orgwikiwand.commetabolomicsworkbench.org

This compound was originally isolated from the Indian tree Derris robusta. wikipedia.orgnih.govresearchgate.netwikiwand.com Synthesis of this compound has been achieved through multi-step processes, providing methods for the construction of related compounds for structure-activity relationship studies. researchgate.netacs.orgnih.gov

Biosynthetic Pathways and Precursors

Classification of Derrubone (B1233059) as a Prenylated Isoflavone (B191592)

This compound is classified as a prenylated isoflavone, belonging to the broader class of flavonoids wikipedia.orgwikiwand.com. Isoflavones are a subgroup of flavonoids characterized by a 3-phenylchromen-4-one backbone genome.jpresearchgate.net. The key structural feature distinguishing isoflavones from other flavonoids is the position of the B-ring, which is attached to the C-3 position of the C-ring, rather than the C-2 position as in typical flavonoids taylorfrancis.comfrontiersin.orgnih.gov. This compound further contains a prenyl group, a five-carbon isoprenoid unit, attached to its isoflavone core, specifically at the C-6 position wikipedia.orguni.lumiami.edu. It was originally isolated from the Indian tree Derris robusta wikipedia.orgwikiwand.comroyalsocietypublishing.orgacs.org.

Proposed Biosynthetic Routes for Isoflavonoid (B1168493) Frameworks

The biosynthesis of isoflavonoids, including the framework found in this compound, originates from the general phenylpropanoid pathway, which utilizes phenylalanine as a starting precursor taylorfrancis.comencyclopedia.pub. Phenylalanine is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL) encyclopedia.pub. Cinnamic acid is then hydroxylated to p-coumarate by cinnamate (B1238496) 4-hydroxylase (C4H) encyclopedia.pub. The p-coumarate is converted to p-coumaroyl-CoA by 4-coumarate CoA-ligase (4CL) encyclopedia.pub.

The pathway then branches towards flavonoid and isoflavonoid biosynthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone taylorfrancis.comencyclopedia.pub. Chalcone isomerase (CHI) then isomerizes the chalcone into a flavanone (B1672756) taylorfrancis.comencyclopedia.pub. The critical step in isoflavonoid biosynthesis is the rearrangement of the flavanone structure, specifically the migration of the B-ring from the C-2 to the C-3 position of the C-ring taylorfrancis.comfrontiersin.orgnih.gov. This key reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme frontiersin.orgnih.gov. The resulting 2-hydroxyisoflavanone (B8725905) is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID/IFD) to yield the isoflavone backbone frontiersin.orgnih.gov.

While the general pathway to the isoflavone framework is established, the specific steps leading to the unique substitution pattern and prenylation observed in this compound would involve further enzymatic modifications, such as hydroxylations, methylations (though this compound has a methylenedioxy group, not a simple methyl ether), and the characteristic prenylation.

Mechanisms of Prenylation in Natural Product Biogenesis

Prenylation is a common modification in the biosynthesis of various natural products, including flavonoids and isoflavonoids rsc.orgmdpi.comresearchgate.net. This process involves the enzymatic transfer of an isoprenoid moiety, typically a five-carbon dimethylallyl diphosphate (B83284) (DMAPP) or a ten-carbon geranyl diphosphate (GPP), to an acceptor molecule mdpi.commdpi.com. Prenyltransferases are the enzymes responsible for catalyzing these reactions mdpi.comresearchgate.netmdpi.com. The introduction of a prenyl group can significantly impact the lipophilicity, biological activity, and membrane affinity of the modified compound rsc.orgmdpi.comresearchgate.net.

C-Prenylation and O-Prenylation

Prenylation can occur at different positions on the acceptor molecule, leading to various types of prenylated natural products. The two primary types of prenylation are C-prenylation and O-prenylation asm.org.

C-prenylation involves the formation of a carbon-carbon bond between the isoprenoid unit and a carbon atom on the acceptor molecule, often an aromatic ring asm.org. This is a common modification in flavonoids and isoflavonoids, including this compound where the prenyl group is attached to a carbon on the A-ring wikipedia.orguni.lumiami.edu. C-prenylation is typically catalyzed by C-prenyltransferases.

O-prenylation involves the formation of an ether linkage between the isoprenoid unit and an oxygen atom, usually from a hydroxyl group on the acceptor molecule asm.org. This reaction is catalyzed by O-prenyltransferases. While O-prenylation can occur in flavonoids and isoflavonoids, the prenyl group in this compound is attached via a carbon-carbon bond, indicating a C-prenylation event in its biosynthesis wikipedia.orguni.lumiami.edu. Some prenyltransferases can exhibit promiscuity, catalyzing both C- and O-prenylation depending on the substrate asm.org.

The specific prenyltransferase responsible for the C-prenylation at the C-6 position of the isoflavone precursor during this compound biosynthesis has not been explicitly identified in the provided search results. However, the presence of this modification is a defining feature of this compound as a prenylated isoflavone wikipedia.orgwikiwand.com.

Total Synthesis of this compound

Convergent Synthetic Strategies

Convergent synthetic strategies have been employed in the total synthesis of this compound to assemble the molecule from key fragments, which can enhance efficiency compared to linear approaches. One reported synthesis of this compound was accomplished in eight highly convergent steps. researchgate.netacs.orgacs.orgnih.gov This convergent approach facilitated the construction of the natural product and provided a method for the synthesis of related compounds. researchgate.netacs.orgacs.orgnih.gov

Key Reaction Steps and Methodological Advancements

Key reaction steps in the synthesis of this compound often involve the construction of the isoflavone core and the introduction of the prenyl substituent and the methylenedioxy group. One synthetic route starting from 2,4,6-trihydroxyacetophenone involved a microwave-promoted tandem sequence of Claisen and Cope rearrangements to install the 6-prenyl substituent and a Suzuki-Miyaura cross-coupling for installing the B-ring. researchgate.netresearchgate.net Another approach involved the formation of an O-allyl ether, followed by a Claisen rearrangement to yield a C-allyl derivative. researchgate.net Subsequent transformation of the allyl group to a prenyl group could be achieved via metathesis using Grubbs catalysts or through Lemieux oxidation followed by a Wittig reaction. researchgate.net A reported eight-step linear synthesis involved protecting a phenol (B47542) as a methoxymethyl ether, followed by allylation and Claisen rearrangement to obtain the 6-allyl isoflavone. acs.org Cross-metathesis with 2-methyl-2-butene (B146552) was then used to introduce the prenyl moiety. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been undertaken to explore structure-activity relationships and identify compounds with potentially improved biological activity. nih.govnih.govresearchgate.netresearchgate.netacs.orgacs.orgnih.govacs.org

Rational Design of Analogues for Biological Investigations

Rational design plays a crucial role in the synthesis of this compound analogues for biological investigations. This involves designing modifications to the this compound structure based on preliminary biological data or structural similarities to other active compounds. researchgate.netacs.orgacs.orgnih.govacs.org Studies have shown that modifications at specific positions of the isoflavone core can have significant effects on inhibitory activity. For instance, modification at C6 has been shown to have a dramatic effect on inhibitory activity. researchgate.net Additionally, substitution at C3' appears detrimental to antiproliferative activity, while C4' substitution can be beneficial but not essential. researchgate.net The importance of the 6-prenyl and 3-aryl sidechains for antiproliferative activity has also been highlighted. nih.gov Rational design has also involved creating chimeric analogues incorporating structural features of both this compound and other Hsp90 inhibitors like novobiocin (B609625) to gain insight into important structural elements for Hsp90 inhibition. nih.govku.edu

Application of Established Synthetic Methodologies (e.g., Suzuki-Miyaura Reaction, Deoxybenzoin (B349326) Route)

Established synthetic methodologies are widely applied in the synthesis of this compound analogues and derivatives. The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction used for forming carbon-carbon bonds between organoboron compounds and organic halides. tcichemicals.comwikipedia.org This reaction has been employed in the synthesis of isoflavones, including the installation of the B-ring in one synthesis of this compound and in the synthesis of isoflavone analogues. researchgate.netresearchgate.netmdpi.comresearchgate.net The Suzuki-Miyaura reaction is particularly useful for introducing various aryl groups, allowing for the convenient synthesis of non-natural analogues by using different boronic acids. researchgate.netmdpi.com

The deoxybenzoin route is another long-established procedure for the preparation of isoflavones. mdpi.comrsc.orgrsc.orgresearchgate.net This method typically involves the cyclization of a deoxybenzoin intermediate, which is formed by the acylation of a phenol with a phenylacetic acid derivative. rsc.orgresearchgate.net While the provided information doesn't explicitly detail the use of the classical deoxybenzoin route for this compound itself, it is a common strategy for isoflavone synthesis and has been used for other prenylated isoflavones. rsc.orgrsc.org The deoxybenzoin route can involve the reaction of phenols with phenylacetonitriles followed by hydrolysis, or Friedel-Crafts acylation of phenols with phenylacetic acids or acyl chlorides. rsc.org

Other methodologies mentioned in the context of isoflavone synthesis, and potentially applicable to this compound analogues, include the oxidative rearrangement of chalcones. rsc.orgrsc.org

Development of Chimeric Compounds (e.g., Novobiocin-Derrubone Chimeras)

The investigation into the Hsp90 inhibitory activity of different natural products has led to the exploration of chimeric compounds, combining structural features from distinct inhibitors. Notably, chimeric analogues combining elements of Novobiocin and this compound have been developed and evaluated. researchgate.netnih.govnih.govresearchgate.netacs.orgacs.orgajptonline.comscispace.comthieme-connect.com Novobiocin, an aminocoumarin antibiotic, is another known inhibitor of Hsp90, binding to a C-terminal pocket. wikipedia.orgnih.gov

Studies involving the synthesis and evaluation of Novobiocin-Derrubone chimeras were reported, suggesting that the parent molecules might exhibit different modes of binding to Hsp90. nih.govresearchgate.net Despite the development of these chimeric analogues, research indicated that their anti-proliferative effect was not improved when compared to the parent compounds, this compound and Novobiocin. researchgate.netresearchgate.net This research contributes to understanding the structural requirements for Hsp90 inhibition by these distinct natural product scaffolds.

Novel Synthetic Approaches to Isoflavones with Structural Similarities

Key steps in the synthesis of this compound and its analogues often involve the construction of the isoflavone core and the introduction of the prenyl side chain. Methods include electrophilic aromatic substitution followed by cyclization to form the isoflavone framework. acs.org The prenyl group can be installed via allylation of a free phenol, followed by a Claisen rearrangement and subsequent olefin cross-metathesis. acs.org 3,4-(Methylenedioxy)phenylacetonitrile has been identified as a reagent used in the synthesis of this compound. fishersci.comthermofisher.kr

Beyond specific this compound synthesis, novel general synthetic approaches to isoflavones with structural similarities are continuously being developed. These methods aim to provide more efficient and versatile routes to this class of compounds. Recent strategies include metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, which can be applied to functionalized chromones. rsc.orgmdpi.com The Suzuki-Miyaura reaction, in particular, is noted for its mild conditions and compatibility with various functional groups, making it suitable for synthesizing natural isoflavones and libraries of derivatives for biological evaluation. rsc.orgmdpi.com Direct arylation of 2-hydroxyenaminoketones represents another newer approach to isoflavone synthesis. rsc.org While established methods like the deoxybenzoin route and oxidative rearrangement of chalcones are also used, newer approaches often seek to avoid harsh reaction conditions. rsc.org

Identification as an Hsp90 Inhibitor via High-Throughput Screening

This compound was identified as an Hsp90 inhibitor through high-throughput screening (HTS) of diverse chemical libraries, including natural product libraries. researchgate.netthieme-connect.comacs.orgnih.govderpharmachemica.comresearchgate.netnih.gov This screening approach aimed to find novel compounds that interfere with the Hsp90 chaperone machine, offering potential therapeutic avenues, particularly in cancer treatment. acs.orgderpharmachemica.comresearchgate.net

Hsp90-Dependent Refolding Assays (e.g., Luciferase Refolding Assay)

A key method used in the identification of this compound as an Hsp90 inhibitor was the Hsp90-dependent refolding assay, specifically utilizing thermally denatured firefly luciferase. researchgate.netthieme-connect.comnih.govresearchgate.netnih.gov This assay measures the ability of compounds to inhibit the refolding of luciferase, a process catalyzed by the Hsp90 chaperone machinery present in rabbit reticulocyte lysate (RRL). researchgate.netthieme-connect.comresearchgate.netnih.gov this compound potently inhibited luciferase refolding with an IC₅₀ value of 0.23 ± 0.04 µM. researchgate.netthieme-connect.com

This assay is sensitive to compounds that interact with critical components of the Hsp90 chaperone machinery, including those that bind to the C-terminal domain of Hsp90, such as novobiocin. thieme-connect.comresearchgate.netnih.gov Compounds showing significant inhibition in this assay, typically 60% or greater, and no inhibition of native luciferase activity, are considered potential Hsp90 inhibitor candidates. nih.gov

Interaction with Hsp90 Chaperone Cycle

This compound exerts its inhibitory effect by interfering with the Hsp90 chaperone cycle. researchgate.netmdpi.comresearchgate.net The Hsp90 chaperone cycle is a complex process involving conformational changes of the Hsp90 dimer and interactions with various co-chaperones and client proteins, driven by ATP binding and hydrolysis. researchgate.netmdpi.comnih.govnih.govsci-hub.senih.govportlandpress.comnih.gov

Stabilization of Hsp90 Hetero-complexes

A distinct mechanism of this compound is its ability to stabilize Hsp90 hetero-complexes, which are formed between Hsp90, co-chaperones, and client proteins. researchgate.netmdpi.comresearchgate.netnih.govnih.gov This stabilization effect prevents the normal progression of the chaperone cycle. researchgate.netresearchgate.net

Specifically, this compound has been observed to stabilize the hetero-complex formed between Hsp90, the co-chaperone Cdc37, and the client protein heme-regulated eIF2α kinase (HRI). researchgate.netmdpi.comresearchgate.netnih.govnih.govthieme-connect.com Cdc37 is a co-chaperone known to recruit protein kinases to the Hsp90 machinery. portlandpress.comtaylorandfrancis.com By stabilizing this complex, this compound disrupts the normal interactions and dynamics required for client protein maturation or degradation. researchgate.netmdpi.comresearchgate.net

The stabilization of these hetero-complexes by this compound consequently halts or impairs the progression of the Hsp90 chaperone cycle. researchgate.netmdpi.comresearchgate.netnih.govsci-hub.se This disruption prevents the proper folding and maturation of Hsp90 client proteins, ultimately leading to their ubiquitination and proteasomal degradation. thieme-connect.comsci-hub.se

Hsp90/Cdc37/HRI Complex Stabilization

Differentiation from Other Hsp90 Inhibitor Classes

This compound's mechanism of stabilizing Hsp90 hetero-complexes differentiates it from other classes of Hsp90 inhibitors. researchgate.netnih.govnih.govswisslumix.com Many classical Hsp90 inhibitors, such as geldanamycin (B1684428) and radicicol, bind to the N-terminal ATP-binding site of Hsp90, competing with ATP and preventing the conformational changes necessary for the chaperone cycle. derpharmachemica.comnih.govsci-hub.senih.gov This blockade leads to the dissociation of Hsp90 from its client proteins and their subsequent degradation. nih.gov

In contrast, this compound does not appear to compete with ATP for the N-terminal binding site. derpharmachemica.comnih.gov Instead, its action of stabilizing specific co-chaperone/client-bound Hsp90 complexes represents a distinct mode of inhibition. researchgate.netnih.govnih.gov This suggests that this compound interacts with Hsp90 or its associated proteins at a different site, potentially influencing the dynamic interactions within the hetero-complex rather than directly blocking ATP hydrolysis. researchgate.netthieme-connect.comnih.govnih.gov Studies have suggested that this compound might interact with the C-terminal domain of Hsp90 or disrupt protein-protein interactions with co-chaperones like Cdc37. thieme-connect.comnih.govthieme-connect.comtaylorandfrancis.com

Impact on Hsp90 Client Protein Dynamics

A hallmark effect of Hsp90 inhibition by compounds like this compound is the induced degradation of its client proteins. researchgate.netacs.orgthieme-connect.com When Hsp90 function is inhibited, its client proteins may adopt aberrant conformations, triggering their ubiquitination and subsequent degradation via the proteasome pathway. nih.govthieme-connect.com this compound has been shown to deplete cellular levels of various Hsp90-dependent client proteins. researchgate.net

Selective Degradation of Oncogenic Client Proteins

This compound induces the degradation of numerous Hsp90 client proteins, including several that are oncogenic, in a concentration-dependent manner. researchgate.netacs.orgthieme-connect.comresearchgate.net This selective degradation contributes to its antiproliferative activity observed in various cancer cell lines. researchgate.netresearchgate.net

Client ProteinEffect of this compound Treatment
Her2Degradation
Raf-1Degradation
AktDegradation
ERαDegradation
eIF2α Kinase (HRI)Degradation (via disruption of Hsp90-Cdc37-HRI complex)
HER2 Degradation Pathways

This compound has been specifically shown to induce the degradation of Human Epidermal Growth Factor Receptor 2 (HER2), an important oncogenic client protein of Hsp90, particularly in human breast cancer cell lines. researchgate.netthieme-connect.comresearchgate.netnih.gov Hsp90 is known to bind to and stabilize HER2, and disruption of this association by Hsp90 inhibitors leads to HER2 degradation through the proteasome pathway. mdpi.com

Raf-1 and Akt Degradation

Studies have demonstrated that this compound causes the degradation of Raf-1 and Akt, key signaling proteins that are clients of Hsp90. researchgate.netnih.govthieme-connect.com These proteins are involved in crucial cell survival and proliferation pathways, and their degradation upon Hsp90 inhibition contributes to the observed cellular effects of this compound. mdpi.comnih.gov Raf-1 kinase is associated with Hsp90, which stabilizes it and prevents its proteasome-mediated degradation. mdpi.com Similarly, Akt is associated with the Hsp90-Cdc37 complex, and Hsp90 is required for Akt stability. mdpi.com

ERα and eIF2α Kinase Modulation

This compound also leads to the degradation of Estrogen Receptor alpha (ERα), another Hsp90 client protein relevant in certain cancers. researchgate.netthieme-connect.com Furthermore, this compound has been shown to inhibit the interaction of Hsp90 and the oncogenic client protein Cdc37 with heme-regulated eIF2α kinase (HRI) in breast cancer cell lines. researchgate.netthieme-connect.com This disruption of the Hsp90-Cdc37-HRI complex by this compound consequently results in the degradation of eIF2α kinase. mdpi.comthieme-connect.comresearchgate.net This suggests a potential chemotherapeutic use in human breast cancer by targeting this complex. thieme-connect.com

Non-Inhibition of Hsp70 ATPase Activity

An important characteristic of this compound's mechanism is its lack of inhibitory effect on the ATPase activity of Hsp70, another major molecular chaperone. researchgate.netthieme-connect.comthieme-connect.com While Hsp90 and Hsp70 are both ATP-dependent chaperones involved in protein folding, their mechanisms and client specificities differ. mdpi.comnih.gov The observation that this compound does not inhibit Hsp70 ATPase activity supports Hsp90 inhibition as the primary mechanism for its observed effects on protein refolding and client protein degradation. researchgate.netthieme-connect.com

Structural Insights into Hsp90 Binding

Molecular docking studies have provided insights into how this compound interacts with Hsp90. thieme-connect.comnih.gov this compound has been predicted to bind to the C-terminal domain (CTD) of Hsp90α. nih.gov Specifically, molecular docking studies performed on several Hsp90 inhibitors, including this compound, suggested the C-terminal domain's ATP-binding residues Leu 665, Leu 666, and Leu 694 as key amino acids involved in ligand binding. thieme-connect.comnih.gov Among the tested natural inhibitors, this compound showed a high binding energy for the Hsp90 C-terminal domain in these studies. thieme-connect.comnih.gov This suggests that this compound may modulate Hsp90 function by interacting with the CTD, potentially affecting ATP binding or the conformational cycle from this site. nih.govthieme-connect.comnih.gov The effect of this compound on the Hsp90 protein folding machinery is attributed to its ability to stabilize Hsp90 client interactions and prevent the progression of the Hsp90/co-chaperone complex through its cycle. mdpi.comthieme-connect.com

Compound Information

Molecular Docking and Binding Site Characterization (C-terminal Domain)

Molecular docking studies have been employed to investigate the interaction between this compound and Hsp90, specifically focusing on the C-terminal domain (CTD). These studies suggest that this compound binds to the CTD of Hsp90α. nih.govnih.gov The C-terminal domain is primarily involved in the dimerization of Hsp90 protomers mdpi.comnih.gov and contains a potential ATP-binding site distinct from the well-characterized N-terminal site. nih.gov Research indicates that this compound interacts with residues located within this C-terminal ATP-binding region. nih.govnitrkl.ac.in

Key Amino Acid Residues for Ligand Binding (Leu665, Leu666, Leu694)

Detailed molecular docking analyses have identified specific amino acid residues within the Hsp90α C-terminal domain that are crucial for the binding of this compound. These key residues include Leucine 665 (Leu665), Leucine 666 (Leu666), and Leucine 694 (Leu694). thieme-connect.comnih.govnitrkl.ac.in These residues are predicted to be part of the ATP-binding site in the CTD. nih.govnitrkl.ac.in Docking results have shown that this compound exhibits favorable binding energies at these three sites, suggesting strong interactions. nih.gov Notably, this compound demonstrated the highest binding energy at Leu666 (-7.53 kcal/mol) compared to Leu665 (-7.20 kcal/mol) and Leu694 (-6.67 kcal/mol) in one study. nih.gov These hydrophobic residues are thought to play a significant role in the binding of both ATP and certain Hsp90 inhibitors to the CTD. nitrkl.ac.in

Binding Energy Data from Docking Studies

Here is a table summarizing the binding energies of this compound at the identified key amino acid residues in the Hsp90α C-terminal domain, based on molecular docking results:

Binding Site (Hsp90α CTD Residue)Binding Energy (kcal/mol)
Leu665-7.20
Leu666-7.53
Leu694-6.67

Note: Data derived from molecular docking studies. nih.gov

Data Tables

Research findings related to Derrubone's Hsp90 inhibitory activity and antiproliferative effects are summarized in the table below.

ActivityTarget/Cell LineIC50 Value (µM)Reference
Hsp90 Inhibition (refolding)Firefly Luciferase Assay0.23 ± 0.04 researchgate.netthieme-connect.com
AntiproliferativeMCF-7 (Breast Cancer)11.9 or 9 ± 0.70 researchgate.netthieme-connect.com
AntiproliferativeHCT116 (Colon Cancer)13.7 researchgate.net
AntiproliferativeSkBr3 (Breast Cancer)12 ± 0.30 thieme-connect.com

Note: IC50 values may vary slightly depending on the specific assay conditions and cell lines used in different studies.

Conclusion

Botanical Source and Traditional Uses in Ethnomedicine

Natural products like this compound often originate from plants that have a history of use in traditional medicine systems. Investigating these botanical sources can lead to the discovery of novel bioactive compounds. frontiersin.orgnih.govmdpi.com

This compound was originally isolated from the Indian tree Derris robusta (Roxb. ex DC.) Benth., a species belonging to the Fabaceae family. wikipedia.orgresearchgate.netresearchgate.nettargetmol.combiocrick.comthieme-connect.com This tree is found in India and other parts of Southeast Asia, including Bangladesh, Myanmar, Thailand, Laos, and Vietnam. phytojournal.com Derris robusta is a deciduous tree that can grow up to 25 meters tall. phytojournal.com

While specific traditional ethnomedicinal uses directly attributed to this compound from Derris robusta are not extensively documented in the provided search results, the genus Derris has a history of use in traditional practices. For instance, Derris robusta has been mentioned in the context of ethnomedicinal plants used by communities in Bangladesh. who.intimist.ma Other Derris species, such as Derris microphylla and Derris elliptica, have documented traditional uses, including treating itch and cutaneous parasitic infections, respectively. phytojournal.com The genus Derris is also known to contain rotenoids, some of which have been traditionally used as fish poisons and insecticides. phytojournal.comtheferns.info

Phytochemical investigations of Derris robusta have led to the isolation of various compounds, including this compound and other isoflavones. biocrick.comresearchgate.netnih.govresearchgate.net These studies involve the systematic extraction and analysis of plant material to identify its chemical constituents. The isolation of this compound from Derris robusta was reported as early as 1969. wikipedia.orgthieme-connect.com More recent phytochemical studies on Derris robusta have continued to identify new compounds, such as derrisrobustones A-D and other known isoflavones, from extracts of the plant's twigs. researchgate.netnih.govresearchgate.net These investigations often involve extensive spectroscopic analysis to elucidate the structures of the isolated compounds. researchgate.netnih.govresearchgate.net

Derris robusta (Fabaceae) as the Primary Source

Isolation Methodologies in Natural Product Chemistry

The isolation of natural products like this compound from complex plant matrices requires specialized techniques to separate and purify individual compounds. frontiersin.orgnih.gov

Chromatography is a fundamental technique in natural product chemistry used for the separation and purification of compounds from crude extracts. frontiersin.orgnih.govuou.ac.innih.govsinobiological.comveeprho.com This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. nih.govveeprho.com Various chromatographic methods are employed depending on the properties of the target compound and the complexity of the mixture. frontiersin.orgsinobiological.com

While the specific detailed chromatographic protocol used for the initial isolation of this compound in 1969 is not explicitly detailed in the provided snippets, general principles of natural product isolation involve techniques such as column chromatography. nih.govsinobiological.comku.edu Column chromatography is a common method for purifying biomolecules and separating components of a mixture. nih.govsinobiological.com More recent studies on Derris robusta have utilized techniques like chiral HPLC to resolve scalemic mixtures of isoflavones, indicating the application of advanced chromatographic methods in the field. researchgate.netnih.govresearchgate.net The choice of chromatographic technique is often guided by the need for high-resolution separation to obtain pure compounds for structural elucidation and biological activity assessment. frontiersin.orgsinobiological.comveeprho.com

Structure Activity Relationship Sar Studies

Elucidation of Critical Structural Features for Hsp90 Inhibition

SAR studies on derrubone (B1233059) and its analogues have aimed to pinpoint the essential parts of the molecule responsible for its Hsp90 inhibitory activity and cytotoxicity researchgate.netnih.gov. These studies have revealed the significance of specific side chains for activity researchgate.net. The unique architectural scaffold of this compound facilitated the synthesis of related compounds to explore these relationships nih.govacs.org. Research has shown that modifying the structure can have a notable impact on inhibitory activity researchgate.net.

Influence of Side Chain Modifications on Biological Activity

Modifications to the side chains of this compound have demonstrated a significant influence on its biological activity, particularly its antiproliferative effects and ability to inhibit Hsp90 researchgate.netnih.gov. Preliminary SAR trends highlighted the importance of both the 6-prenyl and 3-aryl side chains for improved antiproliferative activity nih.gov.

Role of the 6-Prenyl Moiety

Studies have indicated that the 6-prenyl moiety is essential for the antiproliferative activity and Hsp90 inhibition observed with this compound analogues nih.gov. The presence of a prenyl group at the C6 position appears to be a critical structural feature for the compound's activity researchgate.netresearchgate.net.

Significance of the 3-Aryl Substituent

The 3-aryl substituent also plays a critical role in determining Hsp90 inhibition nih.gov. SAR studies have revealed the importance of the 3-aryl side chain for the activity of this compound researchgate.net. The functionality present at the 3-position of the isoflavone (B191592) scaffold is crucial for its inhibitory effects on Hsp90 nih.gov.

Impact of Substitutions at Aromatic Rings (e.g., C4', C3')

Investigations into substitutions on the aromatic rings have provided further insights into the SAR. Studies have suggested that substitution at the C3' position can be detrimental to antiproliferative activity, while substitution at the C4' position may be beneficial, although not essential researchgate.net.

Correlation between Chemical Structure and Hsp90 Client Protein Depletion

This compound has been shown to induce the degradation of numerous Hsp90 client proteins in a concentration-dependent manner, a characteristic effect of Hsp90 inhibition researchgate.netacs.org. Analogues of this compound that exhibited improved antiproliferative activity were also found to induce concentration-dependent degradation of Hsp90 client proteins nih.gov. This correlation suggests that the structural features responsible for Hsp90 inhibition are also linked to the depletion of its client proteins researchgate.netnih.gov.

Preclinical Pharmacological Investigations and Biological Models

Antiproliferative Activity in Cell-Based Assays

Derrubone (B1233059) has demonstrated potent antiproliferative activity against various human cancer cell lines in cell-based assays. This effect is likely mediated through the induction of degradation of multiple Hsp90 client proteins.

Human Breast Cancer Cell Lines (MCF-7, SkBr3)

Studies have specifically evaluated the antiproliferative effects of this compound on human breast cancer cell lines, including MCF-7 and SkBr3. This compound has shown potent activity against both cell lines.

Cell LineIC50 (µM)
MCF-79 ± 0.70, 11.9
SkBr312 ± 0.30

These values indicate that this compound inhibits the proliferation of these breast cancer cell lines in the low micromolar range.

Colon Cancer Cell Lines (HCT-116)

This compound also exhibits antiproliferative activity against colon cancer cell lines, such as HCT-116.

Cell LineIC50 (µM)
HCT-11613.7

This demonstrates that the antiproliferative effects of this compound are not limited to breast cancer models.

Other Cancer Cell Lines

Beyond breast and colon cancer, this compound has been shown to exert antiproliferative properties in numerous other cancer cell lines. While specific IC50 values for a broad panel of other cell lines were not consistently detailed across the provided sources, the general finding indicates a wider spectrum of antiproliferative activity.

In Vitro Studies on Protein Refolding and Chaperone Function

This compound's mechanism of action involves the inhibition of Hsp90-dependent protein refolding. High-throughput screening assays identified this compound as a potent Hsp90 inhibitor based on its ability to inhibit the Hsp90-dependent refolding of thermally denatured firefly luciferase in rabbit reticulocyte lysate.

AssayIC50 (µM)
Hsp90-dependent refolding of firefly luciferase0.23 ± 0.04

This indicates that this compound directly interferes with the chaperone function of Hsp90 in vitro at sub-micromolar concentrations. Further studies have shown that this compound does not inhibit the ATPase activity of Hsp70, suggesting a selective effect on Hsp90. The effect of this compound on the Hsp90 protein folding machinery is attributed to its capacity to stabilize Hsp90 client interactions and impede the progression of the Hsp90/co-chaperone complex through its cycle.

Cellular Assays for Hsp90 Client Protein Modulation

A hallmark effect of Hsp90 inhibition is the degradation of its client proteins. Cellular assays have demonstrated that this compound causes the degradation of numerous Hsp90 client proteins.

Dose-Dependent Degradation Profiles

This compound induces the degradation of Hsp90 client proteins in a concentration-dependent manner. Key client proteins affected by this compound include Raf-1, Akt, Her2 (also known as ErbB2), and ERα. This dose-dependent depletion of Hsp90 client proteins is a significant aspect of this compound's biological activity and its potential as a therapeutic agent.

Hsp90 Client ProteinCell Line(s) StudiedObserved Effect
Raf-1MCF-7, variousDegradation
AktMCF-7, variousDegradation
Her2 (ErbB2)SkBr3, variousDegradation
ERαMCF-7, variousDegradation
Cdc37Breast cancer cell linesInhibits interaction with Hsp90
Cdk4HCT-116Down-regulation

The degradation of these client proteins, many of which are involved in crucial cell signaling pathways regulating proliferation and survival, contributes to the observed antiproliferative effects of this compound.

Future Research Directions and Translational Potential

Development of Next-Generation Hsp90 Inhibitors Based on Derrubone (B1233059) Scaffold

The unique architectural scaffold of this compound serves as a promising basis for designing next-generation Hsp90 inhibitors. Research has already involved the synthesis and evaluation of this compound analogues to identify structure-activity relationships. researchgate.netacs.org Early studies with a small collection of analogues showed only modest improvements in biological activity compared to the natural product. thieme-connect.comresearchgate.net However, these studies revealed the importance of specific structural features, such as the 6-prenyl side chain and substitution at the 3′-aryl position, for activity. researchgate.net Further medicinal chemistry efforts are needed to optimize the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. spirochem.comnumberanalytics.com The goal is to develop compounds with improved therapeutic profiles that can advance to preclinical and potentially clinical evaluation. ku.edudntb.gov.ua

Exploration of Novel Binding Interactions and Allosteric Modulation

While many Hsp90 inhibitors target the N-terminal ATP-binding site, this compound has been suggested to exert its effect through a different mechanism, potentially involving the stabilization of the Hsp90-co-chaperone-client complex. thieme-connect.comresearchgate.netnih.govmdpi.com This suggests potential interactions with sites other than the canonical N-terminal ATP pocket, possibly involving the middle or C-terminal domains, or interfaces between Hsp90 and its co-chaperones like Cdc37. nih.govnih.govbiorxiv.orgwikipedia.org Future research aims to precisely elucidate this compound's binding site(s) and the nature of its interaction with the Hsp90 machinery and its partners. nih.gov Exploring these novel binding interactions could lead to the development of allosteric modulators of Hsp90 function, which may offer advantages such as reduced induction of the heat-shock response compared to some N-terminal inhibitors. nih.govnih.govbiorxiv.org Understanding how this compound stabilizes the Hsp90 complex could pave the way for designing inhibitors that interfere with specific protein-protein interactions crucial for the chaperone cycle. thieme-connect.comresearchgate.netnih.govmdpi.comnih.gov

Integration of Computational Chemistry in Lead Optimization

Computational chemistry plays a vital role in modern drug discovery and can significantly accelerate the lead optimization process for this compound-based compounds. numberanalytics.compharmacelera.com Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis can be employed to predict the binding modes of this compound analogues, analyze their interactions with Hsp90 and co-chaperones, and correlate structural modifications with biological activity. numberanalytics.comnih.gov This in silico approach can guide the design of new analogues with desired properties, prioritize synthesis targets, and reduce the number of compounds requiring experimental evaluation. numberanalytics.comnih.gov Computational methods can also help in understanding the potential for allosteric modulation and predicting pharmacokinetic properties, contributing to the development of more effective and drug-like candidates. numberanalytics.com

Investigating Synergistic Effects with Other Therapeutic Agents

Given that Hsp90 chaperones a wide array of client proteins involved in numerous cellular pathways, particularly those dysregulated in diseases like cancer, combining Hsp90 inhibition with other therapeutic strategies holds significant potential. mdpi.comnih.govpor-journal.comgoogle.com Research is needed to investigate potential synergistic effects of this compound or its analogues with other therapeutic agents, such as conventional chemotherapeutics or targeted therapies. nih.govgoogle.comfrontiersin.org Preclinical studies combining this compound with agents targeting specific oncogenic pathways or processes could reveal enhanced efficacy and potentially overcome mechanisms of resistance. nih.govnih.govfrontiersin.org This combination strategy could allow for lower doses of each agent, potentially reducing toxicity while improving therapeutic outcomes. frontiersin.org

Advanced Preclinical Models for Efficacy and Mechanistic Validation

To accurately assess the translational potential of this compound-based inhibitors, advanced preclinical models are essential. Beyond standard cancer cell lines, future research should utilize more complex models, including 3D cell cultures, patient-derived xenografts (PDXs), and genetically engineered mouse models that better recapitulate the tumor microenvironment and disease heterogeneity. ku.edu These models can provide more reliable data on efficacy, pharmacokinetics, and pharmacodynamics. Furthermore, detailed mechanistic studies in these models are crucial to confirm the proposed mechanism of action, identify potential biomarkers of response or resistance, and understand the effects of this compound on the Hsp90 interactome in a more physiological context. thieme-connect.comresearchgate.netnih.govmdpi.comku.edu Such comprehensive preclinical validation is a critical step before considering clinical translation.

Q & A

Q. What experimental approaches are employed to identify Derrubone’s molecular targets and binding mechanisms?

Methodological Answer: Researchers typically use affinity chromatography combined with mass spectrometry to isolate protein complexes stabilized by this compound. Co-immunoprecipitation assays validate interactions, such as its stabilization of the Hsp90-Cdc37-HRI complex . Structural analysis via molecular docking (e.g., identifying interactions with Hsp90’s C-terminal residues Leu665, Leu666, and Leu694) further clarifies binding modes .

Q. How is this compound’s inhibitory activity quantified in vitro?

Methodological Answer: Standard assays include ATPase activity inhibition assays to measure Hsp90 functional blockade. Dose-response curves (IC50 values) are generated using purified Hsp90 and ATP analogs. Parallel cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines validate biological relevance .

Q. What controls are critical in experiments assessing this compound’s specificity?

Methodological Answer: Include negative controls (e.g., Hsp90 mutants lacking key binding residues) and positive controls (known Hsp90 inhibitors like geldanamycin). Use siRNA knockdowns of Hsp90 client proteins (e.g., Her2, Akt) to confirm downstream effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s inhibitory efficacy across cancer models?

Methodological Answer: Contradictions arise from variations in cellular context (e.g., Hsp90 isoform expression) or experimental conditions. Address this by:

  • Performing orthogonal assays (surface plasmon resonance, isothermal titration calorimetry) to validate binding under standardized conditions.
  • Conducting transcriptomic profiling to identify compensatory pathways in resistant models .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer: Use prodrug modifications (e.g., esterification of hydroxyl groups) to enhance solubility. Pharmacokinetic studies in murine models assess absorption, distribution, and metabolism. Pair with nanoparticle delivery systems to improve tissue targeting .

Q. How can crystallography elucidate this compound’s structural requirements for Hsp90 inhibition?

Methodological Answer: Co-crystallize this compound with Hsp90’s C-terminal domain and analyze via X-ray diffraction . Compare binding modes with analogs (e.g., 6-prenyl or 3-aryl side chain variants) to define pharmacophores. Molecular dynamics simulations predict conformational stability .

Data Analysis & Interpretation

Q. What statistical models address variability in this compound’s dose-response data?

Methodological Answer: Apply non-linear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across cell lines. Bayesian hierarchical models account for inter-experiment variability .

Q. How are proteomic datasets analyzed to map this compound’s downstream effects?

Methodological Answer: Process raw mass spectrometry data with tools like MaxQuant for peptide identification. Use Gene Ontology (GO) enrichment analysis (DAVID, STRING) to cluster affected pathways. Validate hits via Western blot or CRISPR-Cas9 screens .

Experimental Design Considerations

Q. What in vivo models best recapitulate this compound’s antitumor effects?

Methodological Answer: Use patient-derived xenografts (PDX) with high Hsp90 client protein expression (e.g., Her2+ breast cancer). Monitor tumor volume via bioluminescence imaging and correlate with Hsp90 client degradation (e.g., Akt, Raf-1) in tissue lysates .

Q. How do researchers differentiate this compound’s on-target effects from off-target toxicity?

Methodological Answer: Employ rescue experiments (overexpress Hsp90 mutants resistant to this compound). Combine with chemical proteomics to identify off-target interactions. Use CRISPR-Cas9-generated Hsp90-knockout cells as negative controls .

Guidelines for Rigorous Research

  • Feasibility : Ensure assays are reproducible (e.g., triplicate technical/biological replicates) .
  • Novelty : Compare this compound’s mechanisms to other Hsp90 inhibitors (e.g., gambogic acid’s N-terminal binding) to highlight uniqueness .
  • Ethics : Adhere to institutional guidelines for animal studies and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.